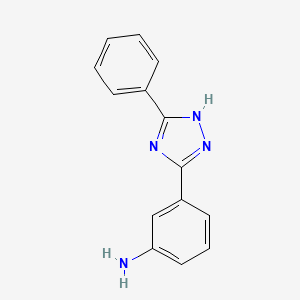

3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-12-8-4-7-11(9-12)14-16-13(17-18-14)10-5-2-1-3-6-10/h1-9H,15H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANPBCGVSTVENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-4H-1,2,4-Triazol-3-Yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with formamide to form 5-phenyl-1,2,4-triazole, which is then further reacted with aniline to yield the target compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-4H-1,2,4-Triazol-3-Yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The phenyl and aniline groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or aniline moieties.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 3-(5-Phenyl-4H-1,2,4-triazol-3-Yl)aniline exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. The triazole moiety is known for its role in inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, making it a candidate for antifungal drug development.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, likely due to its ability to interfere with cellular signaling pathways. Further research is needed to elucidate its mechanism of action and potential as a therapeutic agent in oncology.

Agricultural Applications

Fungicides

The triazole group is widely recognized for its fungicidal properties. This compound can be utilized in developing new fungicides that target crop diseases caused by fungal pathogens. Its efficacy in protecting crops while minimizing environmental impact positions it as a valuable addition to agricultural practices.

Plant Growth Regulators

Research suggests that compounds similar to this compound can act as plant growth regulators. They may enhance growth rates and improve resistance to stress factors such as drought and salinity.

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be integrated into polymer matrices to enhance thermal stability and mechanical properties. Its incorporation into polymers could lead to the development of advanced materials with tailored characteristics for specific applications.

Sensors

Due to its electronic properties, this compound can be explored for use in sensor technologies. Its ability to interact with various analytes makes it a candidate for developing chemical sensors that detect environmental pollutants or biological markers.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against E. coli and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Anticancer Research | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM after 48 hours of treatment. |

| Agricultural Use | Showed a reduction in fungal infection rates by over 60% in treated crops compared to untreated controls in field trials. |

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-4H-1,2,4-Triazol-3-Yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound is known to inhibit certain kinases and enzymes involved in cell proliferation and survival pathways, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The triazole scaffold’s versatility enables diverse substitutions, significantly altering physicochemical and biological properties. Below are key comparisons with structurally related compounds:

Table 1: Structural Comparison of Triazole Derivatives

Substituent Impact :

- Phenyl vs. Alkyl Groups : The phenyl group in the target compound enhances π-π stacking interactions, whereas alkyl groups (e.g., methyl in , butyl in ) increase hydrophobicity.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Melting Points : The methyl-substituted analog has a sharp melting point (158–159°C), likely due to crystalline packing from the small substituent. Bulkier groups (e.g., bromophenyl in ) may reduce crystallinity.

- Solubility : The target compound’s aniline group improves solubility in polar solvents compared to alkylated analogs.

Biological Activity

3-(5-Phenyl-4H-1,2,4-Triazol-3-Yl)aniline is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. Characterized by a phenyl group attached to a triazole ring and further connected to an aniline moiety, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 224.27 g/mol. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity. Notably, this compound has been shown to inhibit certain kinases and enzymes involved in cell proliferation and survival pathways, suggesting its potential as an anticancer agent .

Biological Activities

Extensive studies have reported various biological activities associated with this compound:

Anticancer Activity:

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating their potency .

Antimicrobial Properties:

Triazole derivatives have also been evaluated for antimicrobial activity. Studies have shown that compounds within this class can exhibit antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell function or inhibition of specific enzymes necessary for microbial growth .

Other Biological Activities:

In addition to anticancer and antimicrobial effects, triazoles have been investigated for their anti-inflammatory and analgesic properties. These activities are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms .

Case Studies

A selection of case studies highlights the efficacy of triazole derivatives in various therapeutic contexts:

| Study | Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|---|

| Maghraby et al. (2020) | 5-substituted triazole | Aromatase enzyme | 6.2 | Antiproliferative |

| PMC7412134 (2020) | Triazolethione derivatives | MCF-7 cells | 27.3 | Cytotoxic |

| Nature Study (2024) | Triazole hybrids | Various cancer cells | Varies | Anticancer |

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of phenylhydrazine with formamide followed by reaction with aniline under controlled conditions. This synthetic route allows for the generation of various derivatives that may enhance or modify biological activities .

Q & A

Q. What are the optimal synthetic routes for 3-(5-Phenyl-4H-1,2,4-Triazol-3-Yl)aniline, and how can purity be validated?

The compound is typically synthesized via cyclocondensation reactions. For example, 1,2,4-triazole derivatives are often prepared by reacting thiourea intermediates with hydrazine derivatives under reflux conditions in polar solvents like ethanol or DMF . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) is recommended. Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and / NMR spectroscopy. Comparative analysis with analogs (e.g., 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline) can confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : NMR (DMSO-d6) should show aromatic protons at δ 6.8–7.5 ppm and NH2 signals near δ 5.5 ppm. NMR will highlight the triazole ring carbons at δ 150–160 ppm .

- HPLC : Use a reverse-phase column with UV detection at 254 nm. Retention times can be cross-checked against structurally similar compounds (e.g., 4-(1H-Tetrazol-1-yl)aniline) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the exact mass (theoretical [M+H]+ = 264.1014) .

Q. How does the presence of the phenyl-triazole moiety influence the compound’s stability under varying pH and temperature?

Stability studies should be conducted in buffers (pH 2–12) at 25°C and 40°C. The triazole ring’s aromaticity generally enhances thermal stability, but the NH2 group may oxidize under acidic conditions. Monitor degradation via TLC or HPLC, comparing results with analogs like 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine .

Q. What strategies are effective for comparative analysis with structurally related triazole-aniline derivatives?

- Structural Comparison : Use X-ray crystallography (if crystals are obtainable) or DFT-optimized molecular geometries to compare bond lengths and angles with analogs (e.g., 3-Phenyl-1H-1,2,4-triazol-5-amine) .

- Reactivity Studies : Perform nucleophilic substitution reactions to assess differences in electronic effects between phenyl and other substituents .

Q. How should researchers handle discrepancies in melting points or spectral data across literature sources?

Replicate synthesis and purification steps from multiple protocols. Cross-validate melting points with DSC analysis and compare NMR data with computational predictions (e.g., using ACD/Labs or ChemDraw). Contradictions may arise from polymorphic forms or residual solvents, which can be resolved by recrystallization and elemental analysis .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections. For example, the structure of 3-Phenyl-1H-1,2,4-triazol-5-amine was resolved using SHELX, confirming the triazole ring’s planarity and bond delocalization .

Q. What mechanistic insights can be gained from studying substituent effects on the triazole ring?

Computational studies (DFT/B3LYP/6-311+G(d,p)) can model electronic effects. For instance, substituting the phenyl group with electron-withdrawing groups (e.g., -CF3) alters the triazole’s electron density, impacting reactivity in coupling reactions. Compare HOMO-LUMO gaps with experimental kinetic data .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Optimize intermediates’ stability: For example, protect the aniline NH2 group with acetyl during triazole formation, then deprotect under mild acidic conditions. Monitor reaction progress via in-situ IR to identify bottlenecks (e.g., nitro reduction inefficiency) .

Q. What computational tools are recommended for predicting biological activity or solubility?

Q. How can crystallographic data be leveraged to explain unexpected reactivity in cross-coupling reactions?

SCXRD reveals steric hindrance around the triazole’s N1 position, which may limit Pd-catalyzed couplings. Use bulky ligands (e.g., XPhos) to mitigate this. Contrast with 4-(1H-Tetrazol-1-yl)aniline, where the tetrazole’s smaller size permits higher reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.